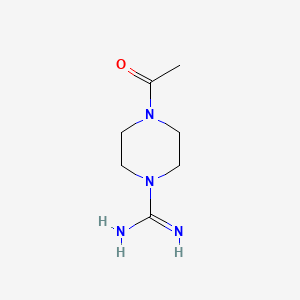

4-乙酰基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Acetylpiperazine-1-carboximidamide, also known as PAC, is a small molecule with a wide range of applications and properties. It has a molecular formula of C7H14N4O and a molecular weight of 170.21 g/mol .

Synthesis Analysis

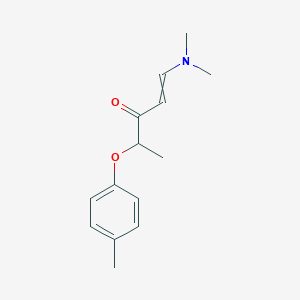

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular formula of 4-Acetylpiperazine-1-carboximidamide is C7H14N4O . Its average mass is 170.212 Da and its monoisotopic mass is 170.116760 Da .

Chemical Reactions Analysis

The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Physical and Chemical Properties Analysis

4-Acetylpiperazine-1-carboximidamide has a density of 1.3±0.1 g/cm3 and a boiling point of 334.4±52.0 °C at 760 mmHg .

科学研究应用

PARP-1 抑制

4-乙酰基哌嗪-1-甲酰胺衍生物的主要应用之一是作为聚ADP-核糖聚合酶 (PARP)-1 抑制剂。 这些化合物已被设计、合成和表征,以改善疏水口袋中取代基的结构-活性关系 。 它们使用 PARP 试剂盒测定和 MTT 方法评估其 PARP-1 抑制活性和对 BRCA-1 缺陷细胞 (MDA-MB-436) 和野生细胞 (MCF-7) 的细胞抑制活性 .

抗癌活性

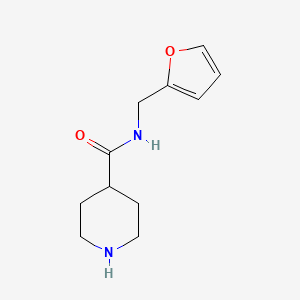

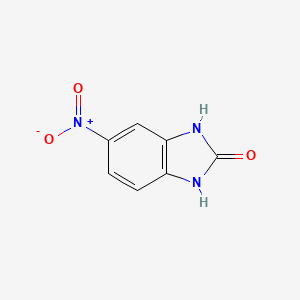

4-乙酰基哌嗪-1-甲酰胺的衍生物已显示出作为抗癌剂的良好效果。 具体来说,具有呋喃环取代基的化合物显示出显着的 PARP-1 抑制活性。 其中,化合物 14p 对 PARP-1 酶表现出最强的抑制作用,IC50 值为 0.023 μM,接近于已知的抗癌药物奥拉帕利 .

选择性和靶向性

研究表明,某些衍生物,例如 14p 和 14q,对 MDA-MB-436 细胞表现出良好的抗增殖活性,而对 MCF-7 细胞则没有活性。 这表明高度的选择性和靶向性,这对开发最大程度减少对健康细胞损害的治疗方法至关重要 .

分子对接研究

分子对接方法已被用于探索这些化合物与 PARP-1 的结合模式。 研究表明,氢键的形成对于 PARP-1 抑制活性至关重要。 这种见解对于设计具有更高功效的新药非常有价值 .

结构-活性关系 (SAR)

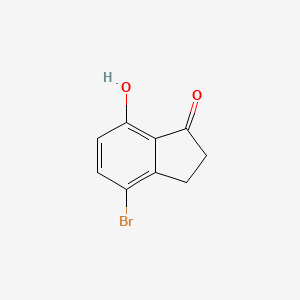

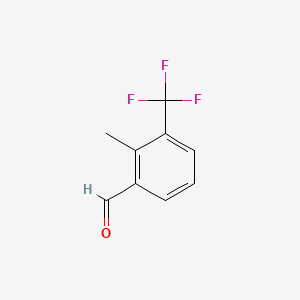

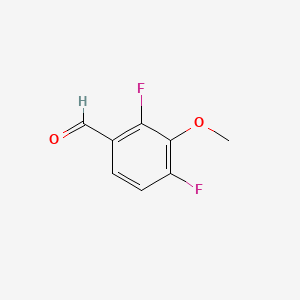

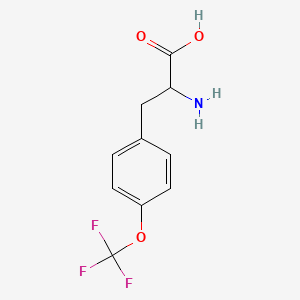

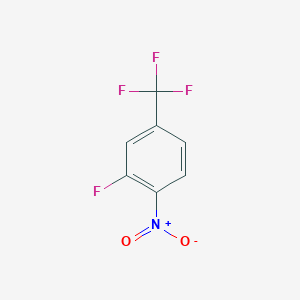

疏水口袋 (AD 结合位点) 中取代基的结构-活性关系一直是研究的重点。 在苯并咪唑侧链中引入强电负性基团或卤素原子可能会提高其抑制活性。 这种策略可应用于进一步的研究,以开发更有效的抑制剂 .

作用机制

Target of Action

The primary target of 4-Acetylpiperazine-1-carboximidamide is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key player in DNA repair and genomic stability, and its inhibition can lead to the death of cells with defects in certain DNA repair pathways .

Mode of Action

4-Acetylpiperazine-1-carboximidamide interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the enzyme . The formation of a hydrogen bond is essential for its PARP-1 inhibition activities . The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .

Biochemical Pathways

The inhibition of PARP-1 by 4-Acetylpiperazine-1-carboximidamide affects the DNA repair pathway. PARP-1 is involved in the repair of single-strand DNA breaks. When PARP-1 is inhibited, these single-strand breaks can progress to double-strand breaks. Cells with defects in certain DNA repair pathways, such as BRCA-1 deficient cells, are unable to repair these double-strand breaks, leading to cell death .

Result of Action

The inhibition of PARP-1 by 4-Acetylpiperazine-1-carboximidamide leads to an increase in DNA damage in cells, particularly in those with defects in certain DNA repair pathways. This results in selective cell death, making the compound potentially useful for the treatment of certain types of cancer .

安全和危害

属性

IUPAC Name |

4-acetylpiperazine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMUBYMCDJLVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373325 |

Source

|

| Record name | 4-acetylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62122-70-7 |

Source

|

| Record name | 4-acetylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)